1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride
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Overview
Description
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring through the condensation of amidoximes with carboxylic acid derivatives or acid chlorides . The azetidine ring can be synthesized via aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The final step involves the coupling of the oxadiazole and azetidine intermediates under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers
Mechanism of Action
The mechanism of action of 1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and applications.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, have comparable structural features and biological activities.
Uniqueness
1-(3-(3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone dihydrochloride is unique due to the combination of the oxadiazole and azetidine rings, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-[3-[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-6(14)13-4-7(5-13)9-11-8(2-3-10)12-15-9;;/h7H,2-5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOWQTWMYDOMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C2=NC(=NO2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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